molecular formula C19H12Cl2O5 B11050167 methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

Cat. No.: B11050167
M. Wt: 391.2 g/mol
InChI Key: RXLHSZGVKOUQPB-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furochromene core through a cyclization reaction. This is followed by the introduction of the 3,4-dichlorophenyl group via a Friedel-Crafts acylation reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is studied for its potential biological activities. Compounds with similar structures have shown anti-inflammatory, antimicrobial, and anticancer properties .

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-pyrano[3,2-c]chromene-2-carboxylate: Similar in structure but with a pyrano ring instead of a furo ring.

    Methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-thieno[3,2-c]chromene-2-carboxylate: Contains a thieno ring, offering different electronic properties.

Uniqueness

Methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is unique due to its furochromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C19H12Cl2O5

Molecular Weight

391.2 g/mol

IUPAC Name

methyl 3-(3,4-dichlorophenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate

InChI

InChI=1S/C19H12Cl2O5/c1-24-19(23)17-14(9-6-7-11(20)12(21)8-9)15-16(26-17)10-4-2-3-5-13(10)25-18(15)22/h2-8,14,17H,1H3

InChI Key

RXLHSZGVKOUQPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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